2-chloro-N-(2-hydroxy-2-methylpropyl)acetamide

描述

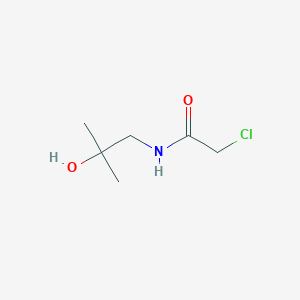

2-Chloro-N-(2-hydroxy-2-methylpropyl)acetamide is a chloroacetamide derivative characterized by a central acetamide backbone substituted with a chlorine atom at the α-carbon and a branched 2-hydroxy-2-methylpropyl group on the nitrogen atom. This compound belongs to a class of molecules widely studied for their pesticidal properties, particularly as herbicides and transformation products (TPs) of agrochemicals . Structurally, the presence of the hydroxyl group in the 2-hydroxy-2-methylpropyl substituent distinguishes it from simpler alkyl-substituted chloroacetamides, conferring unique solubility and hydrogen-bonding capabilities .

属性

IUPAC Name |

2-chloro-N-(2-hydroxy-2-methylpropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2/c1-6(2,10)4-8-5(9)3-7/h10H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEQASXMUKAEBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Acylation of 1-Amino-2-methylpropan-2-ol with Chloroacetyl Chloride

-

- 1-Amino-2-methylpropan-2-ol (amine component)

- Chloroacetyl chloride (acylating agent)

- Base (e.g., potassium carbonate or triethylamine) to neutralize released HCl

- Solvent (e.g., acetone, toluene, or dimethylformamide)

-

- Dissolve 1-amino-2-methylpropan-2-ol in an appropriate solvent under stirring.

- Add a stoichiometric amount of base to the solution to scavenge HCl formed during the reaction.

- Slowly add chloroacetyl chloride dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.

- Stir the reaction mixture at room temperature for several hours (typically 12 h) to ensure complete conversion.

- Quench the reaction with water and perform an extraction with an organic solvent such as ethyl acetate.

- Wash the organic layer sequentially with dilute acid, brine, and sodium bicarbonate solutions to remove impurities.

- Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

- Purify the crude product by flash chromatography or recrystallization to obtain pure 2-chloro-N-(2-hydroxy-2-methylpropyl)acetamide.

| Parameter | Typical Range/Value |

|---|---|

| Temperature | 0–5 °C (addition), then RT |

| Reaction Time | 12 hours |

| Solvent | Acetone, toluene, or DMF |

| Base | Potassium carbonate or triethylamine |

| Yield | 57–84% (depending on purification) |

Alternative Coupling Using Phosphonium Salt Activation

A method reported involves the use of chlorotri(pyrrolidin-1-yl)phosphonium hexafluorophosphate (PyClOP) as a coupling reagent to synthesize N-(2-hydroxy-2-methylpropyl)acetamide derivatives.

-

- Combine acetic acid (carboxylic acid component), 1-amino-2-methylpropan-2-ol, and N-ethyl-N,N-diisopropylamine (DIEA) in N,N-dimethylformamide (DMF) at 0 °C.

- Add PyClOP (10 mmol) to the mixture.

- Stir the reaction at room temperature for 12 hours.

- Quench with water and extract with ethyl acetate.

- Wash the organic layer with brine, dilute HCl, water, and sodium bicarbonate sequentially.

- Concentrate and purify by flash chromatography.

This method provides a controlled and efficient amide bond formation with moderate to good yields (34–84%).

Industrial Considerations and Improvements

Processes involving 2-halo-N-halomethyl acetanilides (related acetamide derivatives) have been improved by performing reactions under anhydrous conditions without acid-binding agents, reducing purification complexity and waste treatment.

The use of aqueous alkali such as sodium hydroxide in two-phase systems with phase transfer catalysts has been reported for related acetamide preparations, but these methods often require extensive work-up and purification.

| Method | Key Reagents | Solvent(s) | Base/Activator | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct Acylation with Chloroacetyl Chloride | 1-amino-2-methylpropan-2-ol, chloroacetyl chloride | Acetone, toluene, DMF | Potassium carbonate or triethylamine | 12 h | 57–84 | Simple, widely used, requires careful HCl scavenging |

| PyClOP-mediated Coupling | Acetic acid, 1-amino-2-methylpropan-2-ol, PyClOP | DMF | N-ethyl-N,N-diisopropylamine | 12 h | 34–84 | Efficient amide bond formation, mild conditions |

| Two-phase system with aqueous alkali (for related acetamides) | 2-halo-N-halomethyl acetanilide, azole | Biphasic aqueous/organic | NaOH, phase transfer catalyst | Variable | High | Industrial scale, avoids acid-binding agents, complex work-up |

The direct acylation method is straightforward but requires efficient neutralization of HCl to prevent side reactions and degradation.

The phosphonium salt activation method (PyClOP) offers milder reaction conditions and can improve selectivity and yields, especially for sensitive substrates.

Industrial processes favor anhydrous conditions and minimal use of acid scavengers to reduce environmental impact and simplify purification.

Purification typically involves multiple washings and chromatographic steps to achieve high purity, as confirmed by NMR and IR spectroscopy.

Reaction monitoring by thin-layer chromatography (TLC) is standard to ensure completion.

The preparation of this compound is effectively achieved through acylation of 1-amino-2-methylpropan-2-ol with chloroacetyl chloride under controlled conditions using bases such as potassium carbonate or triethylamine. Alternative coupling methods employing phosphonium salt reagents provide efficient and mild synthetic routes. Industrially, processes are optimized to minimize purification challenges and waste, favoring anhydrous conditions and avoiding excess acid scavengers. The choice of method depends on scale, desired purity, and available resources.

化学反应分析

Types of Reactions

2-chloro-N-(2-hydroxy-2-methylpropyl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.

Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Nucleophilic substitution: Formation of substituted amides or thiol derivatives.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

科学研究应用

2-chloro-N-(2-hydroxy-2-methylpropyl)acetamide has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials

作用机制

The mechanism of action of 2-chloro-N-(2-hydroxy-2-methylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects .

相似化合物的比较

Table 1: Structural Comparison of Selected Chloroacetamides

Key Observations :

- Hydrophilicity: The hydroxyl group in this compound enhances aqueous solubility compared to non-hydroxylated analogs like 2-chloro-N-(2,2-dimethylpropyl)acetamide . This property may influence environmental mobility and bioavailability .

- Biological Activity: Alachlor and other herbicidal chloroacetamides rely on methoxymethyl or diaryl substituents for soil persistence and target enzyme inhibition (e.g., fatty acid elongation) .

- Synthetic Utility : Chloroacetamides with heterocyclic substituents (e.g., oxadiazole, pyrazole) exhibit broader applications in medicinal chemistry, serving as intermediates for anticancer agents or kinase inhibitors .

Physicochemical Properties

Table 2: Predicted Collision Cross Section (CCS) and Molecular Data

Notes:

- The absence of experimental CCS data for this compound highlights a gap in current literature.

Environmental and Toxicological Profiles

- Pesticide TPs: The target compound is structurally related to S-metolachlor TPs, such as 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, which are prioritized in environmental monitoring due to their persistence and unknown toxicity .

- Toxicity Data Gaps : Unlike commercial herbicides (e.g., alachlor), hydroxylated chloroacetamides lack comprehensive toxicological assessments, necessitating further ecotoxicology studies .

生物活性

2-Chloro-N-(2-hydroxy-2-methylpropyl)acetamide is a chemical compound that has garnered attention for its potential biological activities. Characterized by its unique structure, which includes a chloro group, an amide linkage, and a hydroxy-substituted branched alkyl chain, this compound may exhibit various pharmacological properties. This article explores its biological activity, focusing on antimicrobial and anti-inflammatory effects, as well as potential applications in medicinal chemistry.

Anti-inflammatory Effects

The hydroxy group in the structure may contribute to anti-inflammatory effects, as seen in other compounds with similar configurations. Research into related chloroacetamides has indicated their potential to modulate inflammatory pathways, making them candidates for further investigation in therapeutic contexts.

Case Studies and Research Findings

While direct studies on this compound are sparse, several related investigations provide insights into its potential biological activities:

- Antibacterial Activity : In a study examining various chloroacetamides, compounds structurally related to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 μg/mL. This suggests that further exploration of this compound could yield valuable data regarding its antibacterial efficacy.

- Enzyme Inhibition : Similar compounds have been evaluated for their ability to inhibit specific enzymes linked to bacterial growth. For example, benzenesulfonamides derived from related structures showed effective inhibition against carbonic anhydrase IX, which is involved in various physiological processes . This highlights the potential for this compound to interact with important biological targets.

- Cellular Studies : Investigations into the cellular uptake and apoptosis induction by structurally similar compounds have demonstrated their ability to influence cell viability and proliferation in cancer cell lines . This opens avenues for studying the anticancer potential of this compound.

常见问题

Q. What are the common synthetic routes for 2-chloro-N-(2-hydroxy-2-methylpropyl)acetamide, and how can reaction conditions be optimized?

The synthesis of chloroacetamide derivatives often involves nucleophilic substitution or C-amidoalkylation reactions. For example, chloroacetamide intermediates can be prepared by reacting chloroacetyl chloride with substituted amines under basic conditions (e.g., K₂CO₃ in acetonitrile) . Optimization includes adjusting reactant stoichiometry, temperature (room temperature to reflux), and reaction time (24 hours typical for completion). Continuous flow reactors may enhance scalability and yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

Essential techniques include:

- NMR : Look for signals corresponding to the acetamide carbonyl (δ ~165–170 ppm in ¹³C NMR) and the hydroxyl group (δ ~1.5–2.5 ppm in ¹H NMR for -CH(CH₃)₂) .

- FTIR : Confirm C=O stretching (~1650–1700 cm⁻¹) and O-H/N-H vibrations (~3200–3500 cm⁻¹) .

- Single-crystal XRD : Resolve stereochemistry and hydrogen-bonding networks .

Q. What safety precautions are recommended when handling this compound?

While specific data is limited, assume hazards similar to aromatic nitro/chloro compounds:

- Use PPE (gloves, goggles, lab coat).

- Avoid inhalation/ingestion; work in a fume hood.

- Store at room temperature, away from moisture .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

Molecular docking studies can model interactions between the chloroacetamide moiety and target enzymes (e.g., anti-proliferative or anti-viral targets). Key steps:

Q. What strategies resolve contradictions in reaction yields or by-product formation during synthesis?

Discrepancies may arise from competing pathways (e.g., hydrolysis of the chloro group). Mitigation strategies:

Q. How does structural modification (e.g., substituting the hydroxyl group) alter physicochemical properties?

Comparative studies of analogs (e.g., replacing -OH with -Cl or -NO₂) show:

- Increased lipophilicity with halogen substitution (logP ↑).

- Reduced solubility in polar solvents.

- Altered hydrogen-bonding capacity, impacting crystallization .

Methodological Guidance

Q. What analytical workflows are recommended for purity assessment?

- HPLC/GC-MS : Quantify impurities using reverse-phase columns (C18) with UV detection.

- Elemental Analysis : Verify C/H/N ratios.

- Melting Point : Compare with literature values .

Q. How can researchers design derivatives for targeted applications (e.g., enzyme inhibition)?

- Scaffold diversification : Introduce heterocycles (e.g., pyrazole, thiadiazole) via nucleophilic substitution .

- Bioisosteric replacement : Replace the hydroxyl group with bioisosteres (e.g., -CF₃) to enhance metabolic stability .

Data Contradiction Analysis

Q. Why might NMR spectra vary between batches, and how should discrepancies be addressed?

Batch-to-batch variations can result from:

- Solvent residues (e.g., acetonitrile in DMF).

- Tautomerism or rotameric equilibria.

- Solution: Re-crystallize samples, use deuterated solvents, and confirm assignments via 2D NMR (COSY, HSQC) .

Tables for Comparative Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。